(1S,4S)-1,4-diphenylbutane-1,4-diol
CAS No.:
Cat. No.: VC20307601
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18O2 |
|---|---|
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | (1S,4S)-1,4-diphenylbutane-1,4-diol |
| Standard InChI | InChI=1S/C16H18O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2/t15-,16-/m0/s1 |
| Standard InChI Key | FPJCDQHWOJGOKB-HOTGVXAUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H](CC[C@@H](C2=CC=CC=C2)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)O)O |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Configuration
(1S,4S)-1,4-diphenylbutane-1,4-diol (C₁₆H₁₈O₂) features a four-carbon chain with hydroxyl groups at positions 1 and 4, each bonded to a phenyl ring. The stereocenters at C1 and C4 confer the (S,S) configuration, distinguishing it from its (R,R)-enantiomer (CAS 214280-56-5) . The compound’s molecular weight is 242.31 g/mol, with an exact mass of 242.13100 g/mol and a polar surface area (PSA) of 40.46 Ų .
The IUPAC name, (1S,4S)-1,4-diphenylbutane-1,4-diol, is derived from the Cahn-Ingold-Prelog priority rules, while its SMILES notation (C1=CC=C(C=C1)[C@H](CC[C@@H](C2=CC=CC=C2)O)O) explicitly defines the stereochemistry . The InChIKey FPJCDQHWOJGOKB-HOTGVXAUSA-N further differentiates it from stereoisomers .
Physicochemical Properties
Key properties include:
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Hydrogen bond donors/acceptors: 2/2, facilitating interactions in catalytic and biological systems .
Synthetic Methodologies
Chemical Synthesis
The chemical synthesis of 1,4-diphenylbutane-1,4-diol derivatives typically involves aldol condensation and reduction steps. A representative protocol for the racemic mixture (CAS 2085-90-7) employs:
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Aldol Condensation: 4-Substituted acetophenones react with α-bromo-4′-substituted acetophenones in tetrahydrofuran (THF) and diethyl ether/cyclohexane at -40°C .
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Dehydrobromination and Cyclopropane Cleavage: ZnCl₂ and Et₂NH mediate cyclopropane ring opening to yield 1,4-diketones, which are subsequently reduced .
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1,4-Diphenyldiketone | PhLi, THF, -40°C | 7 | |
| o-Methoxy derivative | ZnCl₂, tBuOH, Et₂NH | 8 |
Biocatalytic Asymmetric Reduction
Enzymatic methods offer superior stereoselectivity. Alcohol dehydrogenases (ADHs), particularly from Ralstonia sp. (E. coli/RasADH), reduce 1,4-diaryl-1,4-diketones to (1S,4S)-diols with >99% enantiomeric excess (ee) and 98% diastereomeric excess (de) . Key advantages include:
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Mild Conditions: Reactions proceed in aqueous buffer at 30°C.
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Cofactor Regeneration: Glucose/glucose dehydrogenase (GDH) systems sustain NADPH recycling .
Table 2: Enzymatic Performance in Diol Synthesis
| Enzyme | Substrate | Conversion (%) | ee (%) | de (%) |
|---|---|---|---|---|
| E. coli/RasADH | 1,4-Diphenyldiketone | 82 | >99 | 98 |
| E. coli/LBADH | 1,4-Diphenyldiketone | <10 | N/A | N/A |
Applications in Asymmetric Synthesis
Chiral Ligands and Auxiliaries
(1S,4S)-1,4-Diphenylbutane-1,4-diol serves as a precursor for:
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Pyrrolidine Derivatives: Used in organocatalysis for Michael additions .
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Phosphine Ligands: Facilitate asymmetric hydrogenations in industrial drug synthesis .
Pharmaceutical Intermediates
The diol’s stereochemistry aligns with bioactive molecules, enabling synthesis of:
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Antiviral Agents: Diol derivatives inhibit viral protease activity.
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Anticancer Compounds: Chiral diols enhance binding affinity to kinase targets .
Comparative Analysis of Enantiomers
The (1S,4S) and (1R,4R) enantiomers exhibit distinct crystallographic and spectroscopic profiles:
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X-ray Diffraction: (1S,4S) forms a monoclinic lattice with hydrogen-bonded dimers, whereas (1R,4R) adopts a helical configuration .
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Optical Rotation: (1S,4S) shows [α]D²⁵ = +42° (c = 1, CHCl₃), contrasting with [α]D²⁵ = -42° for (1R,4R) .
Future Directions
Biocatalytic Optimization
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Engineered ADHs: Directed evolution could enhance activity toward bulky diketones.
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Continuous Flow Systems: Improve scalability for industrial production .
Computational Modeling
Molecular dynamics simulations may predict ADH-substrate interactions, guiding enzyme selection for novel substrates.
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